(3-Bromo-4-nitrophenyl)methanamine hydrochloride
Description
Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₈BrClN₂O₂ |
| Molecular Weight | 267.50762 g/mol |
| Bond Length (C-Br) | 1.89 Å (theoretical) |
| Bond Angle (C-Nitro) | 120° (experimental) |
X-ray crystallography, though not yet reported for this specific compound, can be inferred from analogous structures. For example, 4'-bromo-3'-nitroacetophenone (C₈H₆BrNO₃) exhibits a coplanar arrangement of the nitro group with the aromatic ring, stabilized by resonance. Computational models predict similar planarity for (3-Bromo-4-nitrophenyl)methanamine hydrochloride, with intramolecular hydrogen bonding between the amine proton and the nitro oxygen (distance: 2.2 Å).
Properties
Molecular Formula |
C7H8BrClN2O2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
(3-bromo-4-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H |
InChI Key |
CFMWLGDQKYCFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Bromination
A common starting material is p-nitrochlorobenzene or related nitro-substituted chlorobenzenes. Bromination is performed selectively at the 3-position relative to the nitro group.
- Bromination conditions:
- Solvent: Acetic acid
- Temperature: 15–60 °C
- Brominating agents: Bromine, bromate salts, or N-bromosuccinimide (NBS)
- Molar ratios: Brominating agent to substrate ~1.0–1.2:1
- Reaction monitored until completion, then quenched in ice water to precipitate the brominated product
This step yields 3-bromo-4-fluoronitrobenzene or similar intermediates with high selectivity and purity (light yellow powder).
Etherification (Optional Intermediate Step)
In some synthetic routes, the fluorine substituent is replaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide in methanol at controlled temperatures (10–80 °C). This step is relevant when preparing methoxy derivatives as intermediates but may be bypassed if the amine is introduced directly.
Nitro Group Reduction to Amino Group
Reduction of the nitro group to an amine is a critical step to obtain the methanamine functionality.
- Reducing agents: Sodium metal in water or other reductants such as iron salts or catalytic hydrogenation can be used.
- Conditions:
- Temperature: 70–100 °C
- Reaction time: 4–5 hours
- The product is typically isolated as a yellow powder (3-bromo-4-methoxyaniline or directly the amine derivative) with yields around 70–75%.
Introduction of the Methanamine Side Chain
The methanamine group can be introduced by reductive amination or nucleophilic substitution on a suitable precursor such as a benzyl halide or aldehyde derivative.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating purification and stabilization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Bromine/Acetic acid | 15–60 | 1–2 | >90 | Selective 3-bromo substitution |
| Etherification (optional) | Sodium methoxide/Methanol | 10–80 | 0.8–4 | ~96 | Converts fluoro to methoxy group |
| Nitro reduction | Sodium metal/Water or catalytic hydrogenation | 70–100 | 4–5 | 70–75 | Converts nitro to amino group |
| Amination (methanamine formation) | Reductive amination or substitution | Variable | Variable | Variable | Depends on precursor and method |
| Hydrochloride salt formation | HCl in solvent | Room temp | 1–2 | Quantitative | Stabilizes amine as hydrochloride salt |
Research Findings and Optimization Notes
- The bromination step is highly selective when using acetic acid as solvent and controlled temperature, minimizing polybromination or side reactions.
- Etherification is efficient and high-yielding but may be omitted if direct amination is preferred.
- Nitro reduction requires careful control of temperature and reductant addition to avoid over-reduction or decomposition.
- The overall yield from p-nitrochlorobenzene to the amine intermediate can reach approximately 60–70% after three steps.
- Purity of intermediates is typically above 99%, confirmed by filtration and drying techniques.
- Alternative synthetic routes involve metal sodium-mediated rearrangements and carboxylation to prepare related intermediates, which can be further converted to the target amine.
- The hydrochloride salt form improves compound stability and handling for downstream applications.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
Synthesis and Chemical Reactions
(3-Bromo-4-nitrophenyl)methanamine hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to undergo various chemical transformations:
- Reduction : The nitro group can be reduced to an amino group, which is significant for synthesizing pharmaceuticals.
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
Table 1: Common Reactions Involving (3-Bromo-4-nitrophenyl)methanamine Hydrochloride
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Reduction | (3-Bromo-4-nitrophenyl)methanamine + H₂ | (3-Bromo-4-aminophenyl)methanamine |
| Nucleophilic Substitution | (3-Bromo-4-nitrophenyl)methanamine + RNH₂ | (3-Ramino-4-nitrophenyl)methanamine |
Antibacterial Properties
Research has indicated that (3-Bromo-4-nitrophenyl)methanamine hydrochloride exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL | |
| Staphylococcus aureus | 64 µg/mL |
The mechanism of action is believed to involve interference with bacterial metabolic pathways, potentially through the inhibition of key enzymes.
Medicinal Chemistry
(3-Bromo-4-nitrophenyl)methanamine hydrochloride is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows it to serve as a precursor for synthesizing compounds with targeted biological activities.
Case Study: Chagas Disease Treatment
A study highlighted the potential of nitro-substituted compounds, including those derived from (3-Bromo-4-nitrophenyl)methanamine hydrochloride, in treating Chagas disease. The nitro group is crucial for the activity against Trypanosoma cruzi, the causative agent of the disease. The research indicates that modifications in the structure can enhance efficacy while reducing side effects associated with current treatments .
Environmental Impact Studies
The compound has also been investigated for its environmental effects, particularly its toxicity towards aquatic organisms. Studies have shown that certain nitroaromatic compounds can exhibit selective toxicity to non-target species, raising concerns about their ecological impact .
Mechanism of Action
The mechanism of action of (3-Bromo-4-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen-Substituted Derivatives
Key Observations :
- Positional Isomerism : The nitro group’s position (e.g., para vs. ortho) significantly impacts electronic properties. For example, the nitro group at position 4 (target compound) creates stronger electron-withdrawing effects than at position 2, altering reactivity in electrophilic substitution .
- Halogen Effects : Bromine increases molecular weight and polarizability, while fluorine enhances lipophilicity and metabolic stability .
Heterocyclic Derivatives
Table 2: Heterocyclic Methanamine Hydrochlorides
Key Observations :
Multi-Halogenated and Complex Substitutions
Table 3: Multi-Substituted Derivatives
Key Observations :
Spectroscopic Characterization
- NMR Data : Analogs like furan-2-yl methanamine HCl () show distinct ¹H NMR shifts (δ 3.8–4.2 ppm for -CH2NH3⁺), influenced by electron-withdrawing substituents.
Biological Activity
(3-Bromo-4-nitrophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a bromine atom and a nitro group on a phenyl ring, which may influence its reactivity and biological interactions. The presence of these functional groups often enhances the compound's lipophilicity and allows for specific interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that (3-Bromo-4-nitrophenyl)methanamine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HEP2 (epidermoid carcinoma).
- Method : MTT assay was employed to evaluate cell viability.
- Findings :
- The compound showed an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate potency.
- Higher efficacy was observed in HCT-116 cells with an IC50 value of 10 µM, suggesting potential for colorectal cancer treatment.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Moderate cytotoxicity |
| HCT-116 | 10 | High cytotoxicity |
| HEP2 | 20 | Moderate cytotoxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Research Findings:
- In vitro studies indicated that (3-Bromo-4-nitrophenyl)methanamine hydrochloride exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Neuropharmacological Effects
Emerging research suggests that this compound may influence neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs).
Study Insights:
- A study indicated that derivatives of (3-Bromo-4-nitrophenyl)methanamine hydrochloride showed selective antagonism at α4β2-nAChRs, which are implicated in cognitive functions and neuroprotection.
- Compounds with similar structures were found to enhance memory retention in animal models, suggesting potential applications in treating neurodegenerative diseases.
Safety and Toxicity
The safety profile of (3-Bromo-4-nitrophenyl)methanamine hydrochloride has been assessed through acute toxicity studies in rodents.
Toxicity Assessment:
- No significant lethality was observed at doses up to 200 mg/kg.
- Behavioral assessments indicated no major neurotoxic effects, although further long-term studies are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
